molecular formula C4H9NO2S B1267830 1,4-Butanesultam CAS No. 37441-50-2

1,4-Butanesultam

Cat. No. B1267830
CAS RN: 37441-50-2
M. Wt: 135.19 g/mol
InChI Key: DNGMYXZLJGHHOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Butanesultam involves several strategies, including the use of N-tert-butanesulfinyl imines as intermediates. These imines are versatile for the asymmetric synthesis of amines and can be prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process is critical for producing a wide range of highly enantioenriched amines, demonstrating the importance of 1,4-Butanesultam in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular structure of 1,4-Butanesultam and its derivatives has been explored through the study of lanthanide(III) coordination polymers. These polymers, utilizing flexible bis(sulfinyl) ligands, exhibit unique two-dimensional nets, indicating the structural versatility of 1,4-Butanesultam-related compounds (Bu et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 1,4-Butanesultam include highly diastereoselective hetero-Diels–Alder reactions, demonstrating its utility in the efficient synthesis of complex organic molecules with high levels of asymmetric induction (Kosior et al., 2003). Furthermore, the synthesis of N-arylated sultams through palladium- and copper-catalyzed cross-coupling with aryl halides highlights the chemical versatility of 1,4-Butanesultam and its derivatives (Steinhuebel et al., 2004).

Physical Properties Analysis

The physical properties of 1,4-Butanesultam derivatives have been explored in various studies, including the synthesis and characterization of novel polymers for desalination. These studies provide insights into the hydrophilic nature of 1,4-Butanesultam-based materials and their potential applications in water treatment technologies (Padaki et al., 2013).

Scientific research applications

Catalytic Applications

  • N-Arylated Sultams Synthesis: 1,4-Butanesultam has been utilized in palladium-catalyzed cross-coupling with aryl halides, yielding N-arylated sultams. This process shows superior product yields and reaction rates compared to copper-catalyzed reactions, expanding its scope in organic synthesis (Steinhuebel et al., 2004).

  • Brönsted Acid Catalysis: 4-(Succinimido)-1-butane sulfonic acid, a derivative of 1,4-Butanesultam, acts as an efficient Brönsted acid catalyst in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. Its simplicity and high yield make it a notable catalyst in organic chemistry (Khaligh, 2015).

Environmental Applications

  • Advanced Oxidation Processes (AOP): Research shows the involvement of hydroxyl and sulfate free radicals in the reaction of 1,4-dioxane with peroxone activated persulfate oxidant. This knowledge is crucial for developing AOPs to treat recalcitrant contaminants in groundwater (Cashman et al., 2019).

  • Water Treatment: The degradation of 1,4-dioxane in water through heat- and Fe2+-activated persulfate oxidation is another application. This research explored the efficiency and rate of 1,4-dioxane degradation, providing insights into effective methods for treating contaminated water (Zhao et al., 2014).

properties

IUPAC Name

thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c6-8(7)4-2-1-3-5-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMYXZLJGHHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307518
Record name 1,4-Butanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanesultam

CAS RN

37441-50-2
Record name 37441-50-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Butanesultam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazinane-1,1-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
D Steinhuebel, M Palucki, D Askin, U Dolling - Tetrahedron letters, 2004 - Elsevier
Palladium-catalyzed cross coupling of 1,4-butanesultam and 1,3-propanesultam with a variety of aryl halides was found to provide the desired products in 62–93% isolated yield using …
Number of citations: 59 www.sciencedirect.com
X Han - Tetrahedron Letters, 2010 - Elsevier
N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides have been synthesized in good to excellent yields by the reaction of 3-bromopyridine with primary and secondary alkyl …
Number of citations: 43 www.sciencedirect.com
M Kausch, H Dürr, SH Doss - Organic Magnetic Resonance, 1977 - Wiley Online Library
The 13 C NMR spectra of 1,3‐propanesultam, 2,4‐butanesultam, 1,4‐butanesultam, 1,3‐propanesultone and 1,4‐butanesultone, as well as some of their unsaturated analogs 2,4‐…
R Bergmann, R Gericke - Journal of medicinal chemistry, 1990 - ACS Publications
The synthesis and antihypertensive activity of 4-(l, 2-dihydro-2-oxo-l-pyridyl)-2fi-l-benzopyran-3-ols are described. The unsubstituted pyridone adduct lead compound 7e is highly active, …
Number of citations: 275 pubs.acs.org
T Sadanaga, K Hikida, K Tameto… - Chemical and …, 1981 - jstage.jst.go.jp
A simple high-performance liquid chromatographic method for the determination of sulthiame, N-(4’—sulfamoylphenyl)-1, 4-butanesultam, in plasma is described. The method permits …
Number of citations: 3 www.jstage.jst.go.jp
定永恒雄, 疋田興造, 為藤勝信, 中西美智夫… - Chemical and …, 1981 - jlc.jst.go.jp
A simple high-performance liquid chromatographic method for the determination of sulthiame, N-(4'-sulfamoylphenyl)-1, 4-butanesultam, in plasma is described. The method permits the …
Number of citations: 6 jlc.jst.go.jp
S TAEN, Y GOTO, S ARAI, Y TOKUDA… - No to Shinkei= Brain …, 1962 - europepmc.org
[Therapeutic effect of N-(4-sulfamoylphenyl)-1,4-butanesultam (Ospolot) on epilepsy]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu …
Number of citations: 2 europepmc.org
K ISHIZAKI, N SHINRIKI, A IKEHATA… - Chemical and …, 1981 - jstage.jst.go.jp
The degradation of nucleobases, ribonucleosides and ribonucleotides with ozone was examined as a model of the action of ozone on nucleic acids. The degradation rates of …
Number of citations: 53 www.jstage.jst.go.jp
YJ Wu, Y Zhang, AC Good, CR Burton, JH Toyn… - Bioorganic & medicinal …, 2009 - Elsevier
A series of N-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-(3-methoxybenzylamino)-butan-2-yl)benzamides has been synthesized as BACE inhibitors. A variety of P2 and P3 …
Number of citations: 23 www.sciencedirect.com
X Wang, A Guram, M Ronk, JE Milne, JS Tedrow… - Tetrahedron letters, 2012 - Elsevier
This Letter describes a copper catalyzed sulfonamide coupling reaction with aryl bromides to form N-aryl sulfonamides under mild conditions, including the first examples of Cu-…
Number of citations: 52 www.sciencedirect.com

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